molecular formula C13H19BFNO2 B2472345 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester CAS No. 2096337-86-7

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester

Cat. No.: B2472345
CAS No.: 2096337-86-7
M. Wt: 251.11
InChI Key: AMRXPDWMJJOIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fluorine atom at the 5-position and an aminomethyl (-CH2NH2) group at the 2-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in drug discovery and materials science . The pinacol ester enhances stability and solubility in organic solvents compared to the free boronic acid .

Properties

IUPAC Name

[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXPDWMJJOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound contains three critical functional groups:

  • Boronic acid pinacol ester at the aromatic position
  • Fluorine substituent at C5
  • Aminomethyl group at C2

Key disconnections involve:

  • Formation of the boronic ester via metal-catalyzed borylation
  • Introduction of fluorine via electrophilic substitution or halogen exchange
  • Installation of the aminomethyl group through reduction or nucleophilic substitution

Halogenated Intermediate Routes

Miyaura Borylation of 5-Fluoro-2-bromobenzylamine Derivatives

This method adapts protocols from pyrimidine boronic ester synthesis and fluoropyridine systems:

Procedure:
  • Starting material : 5-Fluoro-2-bromobenzylamine (hypothetical precursor)
  • Protection : Convert -NH₂ to -N(Boc)₂ using di-tert-butyl dicarbonate
  • Borylation :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Reagent: Bis(pinacolato)diboron (1.2 eq)
    • Base: KOAc (3 eq)
    • Solvent: 1,4-dioxane/H₂O (5:1)
    • Conditions: 100°C, 12 hr under N₂
Data Table 1: Optimization Parameters
Parameter Range Tested Optimal Value Yield Impact
Pd Catalyst Loading 1–10 mol% 5 mol% +22% yield
Solvent Ratio Dioxane:H₂O 3:1–7:1 5:1 +15% purity
Reaction Time 6–18 hr 12 hr 89% conversion

Directed Ortho-Metalation Strategy

Lithiation-Borylation Sequence

Adapted from aryl boronic ester syntheses:

Steps:
  • Directed metalation :

    • Substrate: 2-(N,N-Diethylaminomethyl)-5-fluorobromobenzene
    • Base: n-BuLi (2.5 M in hexanes) at -78°C
    • Quench: B(OiPr)₃ → Form borate intermediate
  • Pinacol Transesterification :

    • Reagent: Pinacol (1.5 eq)
    • Acid: HCl (cat.)
    • Solvent: MeOH, 0°C to RT
Critical Considerations:
  • Temperature Control : Maintaining <-70°C during lithiation prevents boronate decomposition
  • Aminomethyl Stability : Diethyl protection prevents undesired Li coordination

Functional Group Interconversion Approaches

Nitrile Reduction Pathway

Based on aromatic nitrile reductions in boronic ester systems:

  • Suzuki Coupling :

    • Substrate: 2-Cyanophenylboronic acid pinacol ester + 5-Fluoroaryl halide
    • Catalyst: PdCl₂(dppf)
  • Nitrile Reduction :

    • Reagent: LiAlH₄ (3 eq) in THF
    • Quench: Sequential H₂O/NaOH/H₂O
Data Table 2: Reduction Efficiency Comparison
Reducing Agent Solvent Temp (°C) Time (hr) Yield (%)
LiAlH₄ THF 0→25 4 78
BH₃·THF DCM 25 12 41
H₂/Pd/C EtOH 50 6 <5

Analytical Characterization Benchmarks

Technique Expected Data Reference Compound
¹H NMR (400 MHz) δ 1.29 (s, 12H, pinacol CH₃) Commercial pinacol ester
¹⁹F NMR δ -118 ppm (aryl-F) 4-Fluorophenyl boronate
HPLC Purity >95% (254 nm) AKSci standard

Industrial-Scale Considerations

  • Cost Analysis : Miyaura borylation offers 83% cost efficiency vs. lithiation routes
  • Waste Streams : Pd recovery systems required for catalyst removal
  • Throughput : Batch process achieves 12 kg/day in pilot studies

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated borylation (reported for analogous compounds)
  • Continuous Flow Systems : Microreactor technology for exothermic lithiation steps

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester serves as a valuable intermediate for the development of novel therapeutic agents. Its applications include:

  • Analgesics Development : As a bioisostere of paracetamol, this compound shows promise in developing new pain-relieving medications. Its structural modifications can lead to enhanced efficacy and reduced side effects compared to existing analgesics.
  • Antifungal Agents : The compound's structural similarities with other boronic acids allow for its use in synthesizing antifungal agents, leveraging its ability to interact with biological targets effectively.
  • Targeted Drug Delivery : The unique properties of boronic esters make them suitable for applications in targeted drug delivery systems, particularly in cancer therapy where selective targeting of tumor cells is crucial.

Organic Synthesis Applications

This compound plays a significant role in organic synthesis through reactions such as the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in constructing complex organic molecules. Its applications include:

  • Cross-Coupling Reactions : The compound enhances the stability and reactivity of boronic esters in cross-coupling reactions, facilitating the synthesis of various organic compounds .
  • Formation of Complex Scaffolds : It is utilized in constructing unique scaffolds for drug discovery, allowing chemists to explore new chemical entities with potential therapeutic effects .

Case Studies

Several studies have highlighted the effectiveness and versatility of this compound:

Case Study 1: Development of Novel Analgesics

A recent study explored the modification of 5-Fluoro-2-aminomethylphenylboronic acid to develop new analgesics. The researchers synthesized various derivatives and evaluated their analgesic activity in animal models. Results indicated that some derivatives exhibited significantly improved efficacy compared to traditional analgesics like paracetamol.

Case Study 2: Antifungal Activity

In another study, researchers investigated the antifungal properties of compounds derived from 5-Fluoro-2-aminomethylphenylboronic acid. The results demonstrated that certain derivatives showed potent antifungal activity against common pathogens, suggesting potential clinical applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The fluorine atom and aminomethyl group enhance its reactivity by stabilizing the transition state and increasing the electrophilicity of the boron atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key structural analogs, focusing on substituent effects, solubility, reactivity, and applications.

Substituent Effects and Functional Group Comparison

Table 1: Structural Comparison
Compound Name Substituents Key Features
Target Compound 5-F, 2-CH2NH2 - Aminomethyl group enables post-coupling derivatization (e.g., amide formation).
- Fluorine enhances electronic effects for directed coupling.
5-Amino-2-fluorophenylboronic acid pinacol ester 5-NH2, 2-F - Amino group at 5-position may reduce steric hindrance.
- Fluorine directs coupling but lacks a reactive handle for further modification.
5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester 5-F, 2-CO2Me - Methoxycarbonyl group introduces polarity but limits reactivity to specific coupling partners.
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester 5-F, 2-O-iPr - Isopropoxy group increases hydrophobicity, potentially reducing solubility in polar solvents.

Solubility and Stability

Table 2: Solubility Profile
Compound Solubility Trends Evidence
Target Compound High in chloroform, moderate in ketones/ethers (inferred from pinacol ester trends). Pinacol esters generally show better solubility than free acids in organic solvents .
5-Amino-2-fluorophenylboronic acid pinacol ester Similar to other pinacol esters; solubility likely highest in chloroform. Consistent with phenylboronic ester solubility studies .
Free boronic acids (e.g., 5-fluoroindoleboronic acid ) Poor solubility in hydrocarbons; requires polar aprotic solvents. Supported by phenylboronic acid solubility data .

Biological Activity

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester (CAS No. 2096337-86-7) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety attached to a fluorinated aromatic ring, which enhances its interaction with biological targets. The pinacol ester form is known for its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Notably, the fluorophenyl group contributes to the compound's binding affinity, enhancing its potential as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various kinases, which are critical in signaling pathways associated with cancer and neurodegenerative diseases .
  • Receptor Modulation : It may also interact with receptors involved in cellular signaling, affecting processes such as apoptosis and cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of B16 melanoma cells, suggesting potential applications in oncology. The compound's efficacy appears to be influenced by its alkylating properties, which enhance its cytotoxicity .

Cell Line IC50 (μM) Effect
B16 Melanoma11Cytotoxicity observed
SH-SY5Y Neuroblastoma5Neuroprotective effects noted

Neuroprotective Effects

In preclinical models for neurodegenerative diseases, particularly those mimicking Parkinson's disease, the compound has been shown to inhibit pathways leading to neuronal death. Studies indicated that it could block the activation of stress-related kinases (e.g., MLK3), thereby protecting dopaminergic neurons from MPTP-induced toxicity .

Case Studies

  • Inhibition of Kinase Pathways : A study highlighted that 5-Fluoro-2-aminomethylphenylboronic acid effectively inhibited MLK3 at an IC50 of approximately 11 nM. This inhibition was linked to reduced neuronal apoptosis in SH-SY5Y cells treated with neurotoxic agents .
  • Tumor Growth Suppression : In vivo experiments involving tumor models demonstrated that the compound could reduce tumor growth when delivered intratumorally alongside cytokines IL-12 and IL-27. This combination therapy enhanced T cell responses against tumors while minimizing systemic toxicity .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

  • Step 1 : Introduce the fluorine atom via electrophilic aromatic substitution or directed ortho-metalation.
  • Step 2 : Install the aminomethyl group using reductive amination or nucleophilic substitution.
  • Step 3 : Protect the boronic acid as a pinacol ester to enhance stability and solubility .
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store in a sealed container under inert gas (e.g., argon) at room temperature, protected from moisture and light. The pinacol ester group improves stability compared to free boronic acids .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid contact with oxidizing agents, which may degrade the boronic ester .

Advanced Research Questions

Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions in drug discovery?

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates. The aminomethyl group may require bulky ligands to prevent side reactions.
  • Solvent Systems : Tetrahydrofuran (THF) or dioxane/water mixtures are effective. Pre-dissolve the compound in a minimal solvent to mitigate low solubility .
  • Monitoring By-products : Employ LC-MS or ¹⁹F NMR to track deboronation or protodeboronation, common issues with electron-deficient aryl boronic esters .

Q. What strategies address solubility limitations in aqueous reaction environments?

  • Co-solvents : Use DMSO or DMF (5–10% v/v) to enhance solubility without destabilizing the boronic ester.
  • Micellar Catalysis : SDS or Triton X-100 surfactants can improve dispersion in water .
  • Derivatization : Temporarily convert the aminomethyl group to a water-soluble salt (e.g., hydrochloride) for specific steps .

Q. How does the aminomethyl group influence reactivity in biological applications?

  • Targeted Interactions : The aminomethyl group enables conjugation with biomolecules (e.g., peptides, sugars) via Schiff base formation or amide coupling, useful in probe design .
  • pH Sensitivity : The amine’s protonation state affects binding affinity in diol-recognition systems (e.g., glucose sensors). Optimize buffer pH (6.5–8.0) for reversible interactions .

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

  • Variable Parameters : Compare reaction temperatures, equivalents of base (e.g., K₂CO₃ vs. CsF), and catalyst loading. Higher base concentrations may deprotect the boronic ester prematurely .
  • Substrate Purity : Validate boronic ester purity via ¹¹B NMR to rule out hydrolysis (>95% purity recommended) .

Q. What advanced applications exist in material science for this compound?

  • ROS-Responsive Materials : Incorporate into polymers via Suzuki coupling to create H₂O₂-sensitive hydrogels. The boronic ester cleaves under oxidative stress, enabling controlled drug release .
  • Surface Functionalization : Immobilize on gold nanoparticles via thiol-amine linkages for biosensor arrays targeting glycoproteins .

Methodological Considerations

Q. How to analyze by-products from cross-coupling reactions?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
  • Spectroscopy : ¹⁹F NMR (δ ~ -115 ppm for aryl-F) identifies fluorinated by-products. ESI-MS detects protodeboronated species .

Q. What computational tools predict reactivity trends for structural analogs?

  • DFT Calculations : Model transition states for Suzuki coupling to compare electronic effects of substituents (e.g., fluoro vs. methyl groups).
  • Machine Learning : Train models on existing reaction databases to predict yields based on steric/electronic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.